Cas no 2411591-67-6 ((S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride)

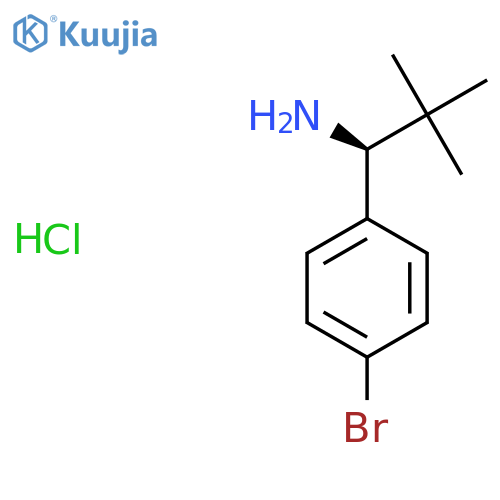

2411591-67-6 structure

商品名:(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

- (1S)-1-(4-bromophenyl)-2,2-dimethylpropylamine hydrochloride

- Y14850

- (1S)-1-(4-Bromophenyl)-2,2-dimethylpropylamine HCl

- (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride

- BS-47659

- (1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

- CS-0162123

- 2411591-67-6

- (1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride

- MFCD28284086

-

- インチ: 1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1

- InChIKey: UTUSZWMMKUEXIR-HNCPQSOCSA-N

- ほほえんだ: BrC1C=CC(=CC=1)[C@H](C(C)(C)C)N.Cl

計算された属性

- せいみつぶんしりょう: 277.02329g/mol

- どういたいしつりょう: 277.02329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1258125-1g |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |

2411591-67-6 | 95% | 1g |

$873.0 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM188-200mg |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |

2411591-67-6 | 95% | 200mg |

2419.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM188-50mg |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |

2411591-67-6 | 95% | 50mg |

968.0CNY | 2021-07-14 | |

| Aaron | AR01KM03-250mg |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride |

2411591-67-6 | 95% | 250mg |

$384.00 | 2025-02-11 | |

| A2B Chem LLC | BA40151-100mg |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride |

2411591-67-6 | 95% | 100mg |

$185.00 | 2024-04-20 | |

| 1PlusChem | 1P01KLRR-1g |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-aminehydrochloride |

2411591-67-6 | 95% | 1g |

$900.00 | 2023-12-18 | |

| abcr | AB563977-1g |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride; . |

2411591-67-6 | 1g |

€1351.40 | 2024-08-02 | ||

| abcr | AB563977-250mg |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride; . |

2411591-67-6 | 250mg |

€579.50 | 2024-08-02 | ||

| eNovation Chemicals LLC | Y1229618-1g |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |

2411591-67-6 | 95% | 1g |

$1000 | 2024-06-03 | |

| Ambeed | A1258125-100mg |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |

2411591-67-6 | 95% | 100mg |

$234.0 | 2024-04-20 |

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2411591-67-6 ((S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2411591-67-6)(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):211.0/315.0/786.0